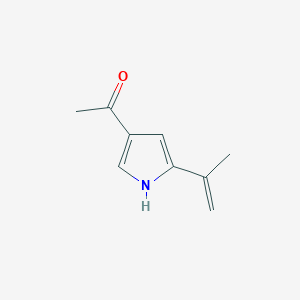
1-(5-Prop-1-en-2-yl-1H-pyrrol-3-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Prop-1-en-2-yl-1H-pyrrol-3-yl)ethanone, also known as PPE, is a chemical compound that has gained significant attention in scientific research due to its unique properties. PPE is a pyrrole-based compound that has been synthesized through various methods and has shown promising results in different areas of research.
科学的研究の応用
1-(5-Prop-1-en-2-yl-1H-pyrrol-3-yl)ethanone has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of 1-(5-Prop-1-en-2-yl-1H-pyrrol-3-yl)ethanone is in the field of organic electronics. 1-(5-Prop-1-en-2-yl-1H-pyrrol-3-yl)ethanone has been reported to exhibit excellent electron-transporting properties, making it a potential candidate for use in organic field-effect transistors (OFETs). 1-(5-Prop-1-en-2-yl-1H-pyrrol-3-yl)ethanone has also been studied for its potential use in solar cells due to its high electron mobility and good photovoltaic performance.
In addition to its applications in organic electronics, 1-(5-Prop-1-en-2-yl-1H-pyrrol-3-yl)ethanone has also been studied for its potential use in cancer therapy. 1-(5-Prop-1-en-2-yl-1H-pyrrol-3-yl)ethanone has been reported to exhibit significant cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 1-(5-Prop-1-en-2-yl-1H-pyrrol-3-yl)ethanone has also been shown to induce apoptosis in cancer cells, making it a potential candidate for use in cancer therapy.
作用機序
The mechanism of action of 1-(5-Prop-1-en-2-yl-1H-pyrrol-3-yl)ethanone is not well understood. However, it has been reported that 1-(5-Prop-1-en-2-yl-1H-pyrrol-3-yl)ethanone may exert its cytotoxic effects through the induction of oxidative stress and the inhibition of cell proliferation. 1-(5-Prop-1-en-2-yl-1H-pyrrol-3-yl)ethanone has also been shown to activate the caspase pathway, leading to apoptosis in cancer cells.
生化学的および生理学的効果
1-(5-Prop-1-en-2-yl-1H-pyrrol-3-yl)ethanone has been reported to exhibit various biochemical and physiological effects. 1-(5-Prop-1-en-2-yl-1H-pyrrol-3-yl)ethanone has been shown to inhibit the growth of cancer cells, induce apoptosis, and reduce the expression of various oncogenes. 1-(5-Prop-1-en-2-yl-1H-pyrrol-3-yl)ethanone has also been reported to exhibit anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the advantages of using 1-(5-Prop-1-en-2-yl-1H-pyrrol-3-yl)ethanone in lab experiments is its high purity and yield. 1-(5-Prop-1-en-2-yl-1H-pyrrol-3-yl)ethanone is also relatively easy to synthesize, making it a cost-effective compound for research purposes. However, one of the limitations of using 1-(5-Prop-1-en-2-yl-1H-pyrrol-3-yl)ethanone in lab experiments is its potential toxicity. 1-(5-Prop-1-en-2-yl-1H-pyrrol-3-yl)ethanone has been reported to exhibit cytotoxic effects, and caution should be exercised when handling this compound.
将来の方向性
There are several future directions for research on 1-(5-Prop-1-en-2-yl-1H-pyrrol-3-yl)ethanone. One potential direction is to further investigate its applications in organic electronics, particularly in the development of OFETs and solar cells. Another potential direction is to explore its potential use in cancer therapy, including the development of 1-(5-Prop-1-en-2-yl-1H-pyrrol-3-yl)ethanone-based drugs. Additionally, further research is needed to understand the mechanism of action of 1-(5-Prop-1-en-2-yl-1H-pyrrol-3-yl)ethanone and its potential toxicity.
合成法
1-(5-Prop-1-en-2-yl-1H-pyrrol-3-yl)ethanone can be synthesized through various methods, including the reaction of 3-acetylpyrrole with propargyl bromide in the presence of potassium carbonate. Another method involves the reaction of 3-acetylpyrrole with propargyl alcohol in the presence of a catalytic amount of p-toluenesulfonic acid. These methods have been reported to yield 1-(5-Prop-1-en-2-yl-1H-pyrrol-3-yl)ethanone with high purity and yield.
特性
IUPAC Name |
1-(5-prop-1-en-2-yl-1H-pyrrol-3-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-6(2)9-4-8(5-10-9)7(3)11/h4-5,10H,1H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUOWUAABYLAWEG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC(=CN1)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Prop-1-en-2-yl-1H-pyrrol-3-yl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

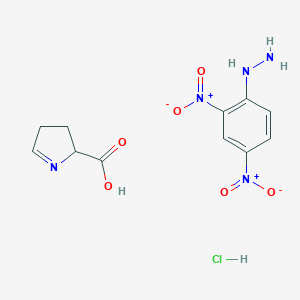
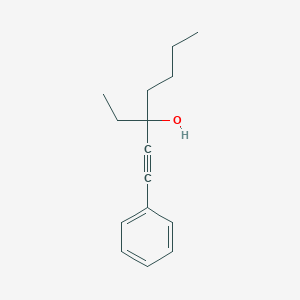
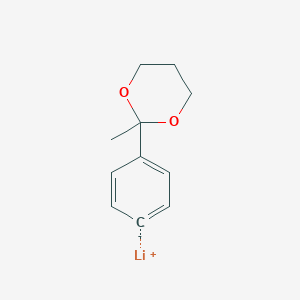
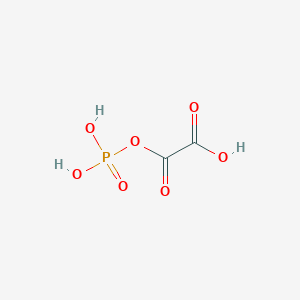
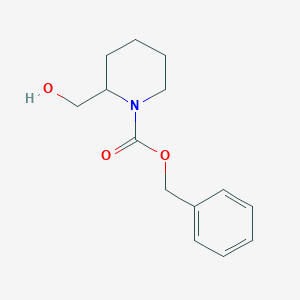
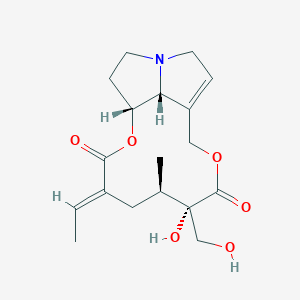
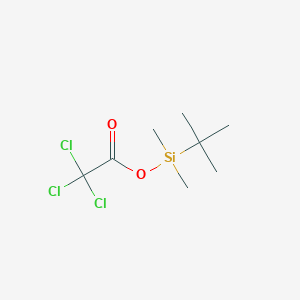
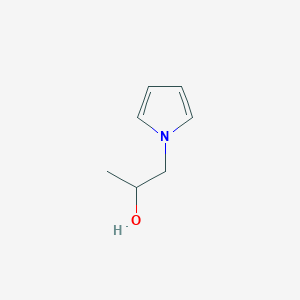
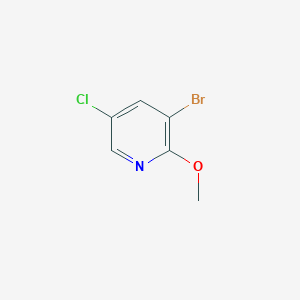
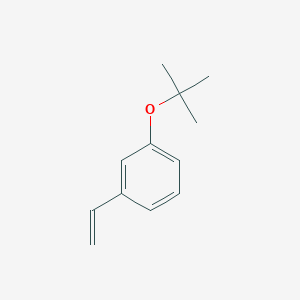
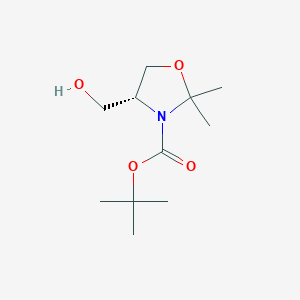


![Ethanone, 1-[3,3-dimethyl-1-(1-methylethyl)-2-aziridinyl]-(9CI)](/img/structure/B25074.png)